molecular formula C6H9NO2 B1197148 3,4,5,6-Tetrahydropyridine-2-carboxylic acid CAS No. 2756-89-0

3,4,5,6-Tetrahydropyridine-2-carboxylic acid

Cat. No.: B1197148
CAS No.: 2756-89-0
M. Wt: 127.14 g/mol
InChI Key: GEJXSVNGWOSZPC-UHFFFAOYSA-N
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Description

Fundamental Structural Framework

3,4,5,6-Tetrahydropyridine-2-carboxylic acid exhibits a distinctive molecular architecture characterized by a partially saturated six-membered nitrogen-containing ring system with a carboxylic acid functional group positioned at the 2-carbon. The compound is classified as a piperidinemonocarboxylic acid and represents a member of the tetrahydropyridines, which are derivatives of pyridine where two double bonds in the pyridine moiety are reduced by the addition of four hydrogen atoms. The molecular structure features a tetrahydropyridine ring that maintains one double bond within the six-membered heterocycle, creating a unique electronic environment that significantly influences its chemical behavior.

The structural complexity of this compound is further enhanced by its multiple synonymous representations, including delta-1-piperideine-2-carboxylate and 2,3,4,5-tetrahydropyridine-6-carboxylic acid. These alternative naming conventions reflect the compound's structural versatility and its ability to be viewed from different positional perspectives within the ring system. The presence of both nitrogen and carboxyl functionalities creates multiple sites for potential intermolecular interactions, contributing to its diverse physicochemical properties.

Tautomeric Equilibrium Systems

The most remarkable aspect of this compound lies in its tautomeric behavior, particularly its relationship with 1-piperideine-2-carboxylic acid zwitterion. This tautomeric equilibrium represents a fundamental chemical phenomenon where the compound can exist in multiple structural forms through the migration of hydrogen atoms and the redistribution of electron density. The tautomeric relationship demonstrates the dynamic nature of the compound's molecular structure and significantly impacts its chemical reactivity and biological activity.

The zwitterionic form of the compound exhibits internal charge separation, with the nitrogen atom bearing a positive charge and the carboxylate group carrying a negative charge. This internal ionic character profoundly influences the compound's solubility characteristics, making it slightly soluble in water and exhibiting acidic properties. The equilibrium between the neutral carboxylic acid form and the zwitterionic tautomer is pH-dependent and plays a crucial role in determining the compound's behavior in different chemical environments.

Properties

IUPAC Name

2,3,4,5-tetrahydropyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXSVNGWOSZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181962
Record name delta(1)-Piperidine-2-carboxylic acid
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Piperideine-2-carboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2756-89-0
Record name Δ1-Piperidine-2-carboxylic acid
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Record name delta(1)-Piperidine-2-carboxylic acid
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Record name delta(1)-Piperidine-2-carboxylic acid
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Record name 1-P-2-CA
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Record name 1-Piperideine-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001084
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of N6-Cbz-L-Lysine as a starting material . The reaction typically involves the deprotection of the lysine derivative followed by cyclization to form the desired tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, utilizing amyl diamine as a raw material. This method is advantageous due to its simplicity, high conversion efficiency, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and alteration of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of tetrahydropyridine derivatives are highly sensitive to substituent positions and additional functional groups. Below is a comparative analysis:

Compound Key Structural Features Synthesis Method Applications/Biological Activity Physical/Chemical Properties
3,4,5,6-THP-2-carboxylic acid (Target) - Carboxylic acid at position 2
- Partially saturated pyridine ring
Enzymatic (transaminase reactions) , Acid-catalyzed cyclization Biocatalysis (L-homophenylalanine synthesis), reference standard in analytical chemistry CAS: 2756-89-0; Regulatory data available
Neoguvacine (1,2,3,6-THP-3-carboxylic acid) - Carboxylic acid at position 3
- Unsaturated bond at positions 1,2,3,6
Via dilithium salt intermediates GABA uptake inhibition (neurological applications) Not explicitly reported
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-THP-3-carboxylate - Ester group at position 3
- Aryl (phenyl, thiophene) and tosyl substituents
General F-step synthesis Enantioselective synthesis (chiral building block) Mp: 159–152°C; IR and NMR data reported
6-Ethyl-2,3,4,5-THP - Ethyl substituent at position 6
- Fully saturated pyridine ring
Not explicitly reported Contributor to mousy off-flavors in wine PubChem CID: 10176084
2-Acetyl-3,4,5,6-THP - Acetyl group at position 2 Enzyme-mediated biosynthesis Off-flavor compound in spoiled beverages Exists as enamine/imine tautomers

Biological Activity

3,4,5,6-Tetrahydropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyridine ring with a carboxylic acid functional group. Its molecular formula is C7_7H9_9NO2_2 and it has a molecular weight of 141.15 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors and enzymes. This interaction can lead to:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially influencing neurotransmission and other physiological processes.
  • Antioxidant Activity : Research indicates that tetrahydropyridine derivatives may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cell Line Studies : Compounds derived from tetrahydropyridines have shown significant cytotoxic effects against various cancer cell lines. A notable derivative demonstrated an IC50_{50} value of 11 ± 1.3 µM against the SK-N-SH neuroblastoma cell line .
  • Mechanism : The anticancer activity is believed to be linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

  • Oxidative Stress Reduction : It has been shown to reduce the generation of reactive oxygen species (ROS) in neuronal cells, suggesting a protective effect against neurodegenerative diseases .
  • Calcium Channel Modulation : Some derivatives exhibit activity against T-type calcium channels, which are implicated in neuropathic pain and other neurological disorders .

3. Anti-inflammatory Activity

Research indicates that tetrahydropyridine derivatives possess anti-inflammatory properties:

  • Inhibition of Cytokine Production : Certain compounds have been found to inhibit the production of pro-inflammatory cytokines like TNFα in response to lipopolysaccharide (LPS) stimulation .
  • Potential Applications : These findings suggest that such compounds could be developed into therapeutic agents for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerIC50_{50} = 11 ± 1.3 µM against SK-N-SH cell line
NeuroprotectiveReduces ROS generation; protects neuronal cells
Anti-inflammatoryInhibits TNFα production in LPS-stimulated cells

Case Study Example

In a study examining the effects of tetrahydropyridine derivatives on glioma cells activated with bacterial endotoxin lipopolysaccharide (LPS), one compound exhibited an IC50_{50} value of 80.97 µM for inducible nitric oxide synthase inhibition. This suggests potential use in neuroinflammatory conditions .

Q & A

Q. What synthetic strategies are effective for preparing 3,4,5,6-tetrahydropyridine-2-carboxylic acid, and how can intermediates be stabilized?

The synthesis often involves cyclization or reduction of pyridine derivatives followed by carboxylation. For example, ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (CAS 219718-35-1) can serve as a precursor, with hydrolysis under acidic or basic conditions yielding the free carboxylic acid . Stabilization of intermediates, such as using Boc (tert-butoxycarbonyl) protection on nitrogen, prevents unwanted side reactions. This method is exemplified in the synthesis of Boc-protected derivatives like 1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 259133-67-0) .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydropyridine ring’s saturation and carboxyl group position. For example, the absence of aromatic protons in the 1H^1H-NMR spectrum distinguishes it from pyridine derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 143.15 g/mol for C7 _7H9 _9NO2 _2) and fragmentation patterns .
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid C=O stretch .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Recrystallization : Use polar solvents like ethanol/water mixtures to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) resolves impurities, as demonstrated for structurally related heterocyclic acids .

Advanced Research Questions

Q. How does this compound function as a ligand in catalytic systems?

This compound’s carboxylate group and saturated ring enable coordination with transition metals (e.g., Cu, Pd). For instance, analogous ligands like 2,2':6',2''-terpyridine bind metals via nitrogen atoms . To study its catalytic role:

  • Perform density functional theory (DFT) calculations to map binding sites.
  • Use X-ray crystallography to resolve metal-ligand complexes, as done for propan-1-aminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the analyte from proteins and lipids.
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 143 → 97 (collision energy: 20 eV) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Molecular Dynamics (MD) Simulations : Simulate reaction pathways in solvents (e.g., DMF, water) using software like Gaussian or ORCA.
  • pKa Estimation : Tools like ACD/Labs predict the carboxylic acid’s pKa (~2.5), guiding pH-dependent reactivity studies .

Q. What role does this compound play in pharmaceutical impurity profiling?

As a pharmacopeial impurity , it is monitored in APIs (Active Pharmaceutical Ingredients) using:

  • Forced Degradation Studies : Expose parent drugs to heat, light, or acidic conditions to generate the impurity.
  • Validation Parameters : Establish limits of detection (LOD: ≤0.05%) and quantification (LOQ: ≤0.15%) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4,5,6-Tetrahydropyridine-2-carboxylic acid

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